An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 883499-00-1
This technical guide provides a comprehensive overview of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document combines established information with projected methodologies based on the known reactivity of structurally similar compounds.
Physicochemical Properties
The fundamental physicochemical properties of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| CAS Number | 883499-00-1 |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.03 g/mol [1] |
| Boiling Point | 211.1 °C[1] |
| Hazard Statement | Irritant[1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines a potential method for the synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene from 2-bromophenol and 1,1,2,2-tetrafluoroethylene under basic conditions.
Materials:
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2-Bromophenol
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1,1,2,2-Tetrafluoroethylene
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Sodium hydride (NaH) or a similar strong base
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., diethyl ether or ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Purification apparatus (e.g., column chromatography or distillation setup)
Procedure:
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A solution of 2-bromophenol in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
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The solution is cooled in an ice bath, and sodium hydride is added portion-wise with careful monitoring of hydrogen gas evolution.
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The resulting sodium 2-bromophenoxide solution is stirred at room temperature for a specified period to ensure complete deprotonation.
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1,1,2,2-Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction mixture is heated to a temperature appropriate for the solvent (e.g., 60-80 °C for DMF) and maintained for several hours.
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Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of the quenching solution.
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The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography or distillation to yield 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene.
Caption: Hypothetical Williamson Ether Synthesis Pathway.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorinated moieties, such as the 1,1,2,2-tetrafluoroethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom on the aromatic ring of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of more complex molecules.
Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This workflow illustrates the potential use of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene as a building block in a Suzuki-Miyaura cross-coupling reaction to synthesize a novel biaryl compound, a common scaffold in drug discovery.
Objective: To synthesize a novel biaryl compound by coupling 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene with a boronic acid derivative.
Materials:
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1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
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A selected arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent system (e.g., toluene/water or dioxane/water)
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Standard reaction and purification equipment
Procedure:
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Reaction Setup: In a reaction vessel, 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, the arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system.
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Inert Atmosphere: The vessel is purged with an inert gas to remove oxygen, which can deactivate the palladium catalyst.
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Heating and Monitoring: The reaction mixture is heated to reflux and monitored for completion using TLC or LC-MS.
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Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
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Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
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Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
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Biological Screening: The synthesized biaryl compound can then be subjected to a battery of in vitro and in vivo assays to evaluate its biological activity.
